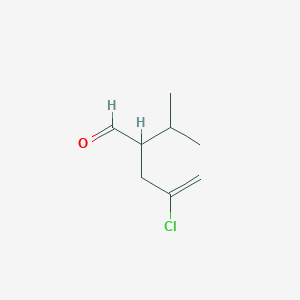

4-Chloro-2-(propan-2-yl)pent-4-enal

Description

4-Chloro-2-(propan-2-yl)pent-4-enal is a halogenated aliphatic aldehyde characterized by a pent-4-enal backbone substituted with a chlorine atom at position 4 and an isopropyl group at position 2. The compound combines electrophilic reactivity (due to the aldehyde group) with steric hindrance from the bulky isopropyl substituent, making it a versatile intermediate in organic synthesis. The presence of both a chloro group and an α,β-unsaturated aldehyde moiety may confer unique reactivity in nucleophilic additions or cyclization reactions .

Properties

CAS No. |

54814-09-4 |

|---|---|

Molecular Formula |

C8H13ClO |

Molecular Weight |

160.64 g/mol |

IUPAC Name |

4-chloro-2-propan-2-ylpent-4-enal |

InChI |

InChI=1S/C8H13ClO/c1-6(2)8(5-10)4-7(3)9/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

YWEHXITWBBPYFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(=C)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(propan-2-yl)pent-4-enal can be achieved through several methods. One common approach involves the chlorination of 2-(propan-2-yl)pent-4-enal using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-(propan-2-yl)pent-4-enal may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(propan-2-yl)pent-4-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Chloro-2-(propan-2-yl)pent-4-enoic acid.

Reduction: 4-Chloro-2-(propan-2-yl)pent-4-enol.

Substitution: 4-Amino-2-(propan-2-yl)pent-4-enal or 4-Thio-2-(propan-2-yl)pent-4-enal.

Scientific Research Applications

4-Chloro-2-(propan-2-yl)pent-4-enal is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In studies involving enzyme inhibition and protein modification.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(propan-2-yl)pent-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro group can also participate in electrophilic reactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- Electrophilicity: The aldehyde group in 4-Chloro-2-(propan-2-yl)pent-4-enal enhances its reactivity in nucleophilic additions compared to phenolic () or amine derivatives (), which are more basic or acidic.

- Steric Effects : The isopropyl group in the target compound may hinder reactions at the aldehyde site, unlike the less hindered pyrimidine () or triazine () analogs.

- Aromaticity vs. Aliphaticity : Aromatic analogs (e.g., ) exhibit resonance stabilization and distinct electronic properties, whereas the aliphatic aldehyde in the target compound offers greater conformational flexibility .

Physicochemical Properties

| Property | 4-Chloro-2-(propan-2-yl)pent-4-enal | 4-Chloro-2-methyl-5-(propan-2-yl)phenol | 4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine | Atrazine |

|---|---|---|---|---|

| Lipophilicity (log P) | Estimated ~2.5 (moderate) | 3.1 (high due to phenol) | 2.8 (moderate) | 2.6 (moderate) |

| Polarity | High (aldehyde) | Very high (phenol) | Moderate (heterocycle) | Moderate (triazine) |

| Reactivity | Electrophilic aldehyde | Acidic hydroxyl; electrophilic aromatic | Halogenated heterocycle; SN2-active chloromethyl | Nucleophilic triazine |

Data Insights :

- The aldehyde group in the target compound increases polarity compared to pyrimidine or triazine derivatives but is less polar than phenolic analogs due to the absence of a hydroxyl group .

- Lipophilicity is influenced by chloro and isopropyl substituents, with phenolic compounds showing higher log P values due to aromatic hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.